Iotroxate meglumine, also known as meglumine iotroxate, is a contrast agent primarily used in medical imaging, particularly during X-ray examinations of the gallbladder and biliary tract. It is derived from iotroxic acid, which was first synthesized in 1976. This compound is classified as an iodine-containing contrast medium of the diionic dimer type, indicating its structure includes two iodine atoms per molecule. It is recognized for its effectiveness in enhancing the visibility of internal structures during imaging procedures and is included in the World Health Organization's List of Essential Medicines due to its clinical significance .
Iotroxate meglumine is synthesized from iotroxic acid, which itself is a complex organic compound containing multiple iodine atoms. The classification of this compound falls under the category of radiopaque contrast agents. These agents are utilized to improve the contrast of structures or fluids within the body during imaging techniques such as computed tomography and X-ray imaging. Specifically, it is categorized under the Anatomical Therapeutic Chemical (ATC) classification system .
The synthesis of iotroxate meglumine involves several steps that typically include:
Iotroxate meglumine has a complex molecular structure characterized by its high iodine content. The chemical formula for iotroxic acid, which forms the basis of this compound, is . The molecular weight is approximately . The presence of multiple iodine atoms enhances its radiopacity, making it effective for imaging purposes.
The structural representation includes:
Iotroxate meglumine participates in various chemical reactions primarily related to its function as a contrast agent:
The mechanism by which iotroxate meglumine functions as a contrast agent involves:
Iotroxate meglumine exhibits several notable physical and chemical properties:
These properties are essential for ensuring that the contrast agent performs effectively during medical imaging procedures .
Iotroxate meglumine is primarily used in diagnostic imaging applications:
Despite its effectiveness, usage has declined in some developed regions due to advancements in alternative imaging methods like magnetic resonance cholangiopancreatography .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3